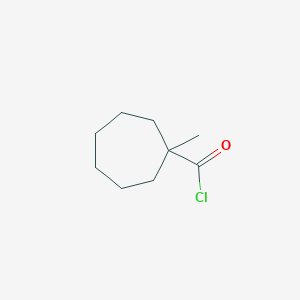
1-Methyl-cycloheptanecarbonyl chloride
Cat. No. B8734752
Key on ui cas rn:
35664-99-4
M. Wt: 174.67 g/mol
InChI Key: QJSNONFWMQBJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08008298B2
Procedure details


A solution of 1-methyl-cycloheptanecarboxylic acid (156 mg, 0.998 mmol) (Journal of Organic Chemistry (1982), 47(17), 3242-7) in thionyl chloride (5 ml) was stirred at room temperature for 2 days and then concentrated on high vacuum giving 174 mg (99%) of 1-methyl-cycloheptanecarbonyl chloride as a yellow oil.


Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([C:9]([OH:11])=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:14])=O>>[CH3:1][C:2]1([C:9]([Cl:14])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
156 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCCCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCCCCC1)C(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 174 mg | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
